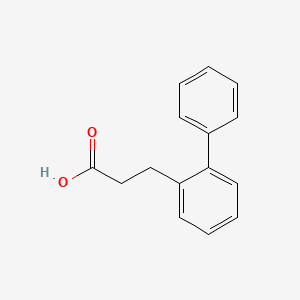










|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:15].[K+].[CH3:17][CH2:18][OH:19]>O.C(OCC)(=O)CC(OCC)=O.[Na]>[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH2:9][CH2:17][C:18]([OH:15])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,^1:31|
|


|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(CBr)C=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
93 mL
|
|
Type
|
catalyst
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
were added at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for a further 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo, H2O
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue until the
|
|
Type
|
DISSOLUTION
|
|
Details
|
latter dissolved completely
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which formed
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)CCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112 g | |
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |